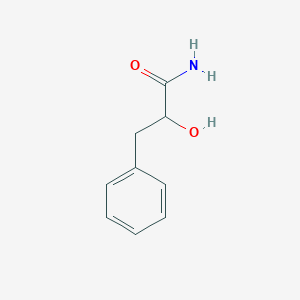

2-Hydroxy-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFSFXUXCGTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310405 | |

| Record name | α-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-59-9 | |

| Record name | α-Hydroxybenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=705-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Hydroxybenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 3 Phenylpropanamide and Its Analogues

Classical Organic Synthesis Approaches to 2-Hydroxy-3-phenylpropanamide Formation

Traditional methods for forming the amide bond in this compound often rely on well-established, stoichiometric reactions. These methods are valued for their reliability and predictability.

Amidation, the formation of an amide bond, is central to the synthesis of this compound. A primary route involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxyl group. One common starting material is 3-phenyllactic acid. psu.eduprepchem.com

One approach begins with the diazotization of L-phenylalanine in an acidic solution, followed by hydrolysis to yield phenyllactic acid. This intermediate can then be activated with reagents like acetyl chloride to form an activated anhydride, which subsequently reacts with ammonia (B1221849) to produce this compound. psu.edu Another method involves the direct coupling of phenyllactic acid with an amine source using a carbodiimide, such as N-ethyl-N'-(dimethylaminoethyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). prepchem.com

Boron-mediated amidation reactions have also been developed. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the direct amidation of unprotected amino acids, offering a pathway to derivatives of this compound. ucl.ac.uk

A different strategy starts from coumarin (B35378) derivatives. For example, N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide can be synthesized in a one-pot reaction from 3,4-dihydro-6-methyl-4-phenylcoumarin and diisopropylamine (B44863) in the presence of acetic acid. d-nb.infonewdrugapprovals.org This method avoids the use of hazardous and expensive reagents often required in other multi-step syntheses. newdrugapprovals.org

Below is a table summarizing various classical amidation strategies.

Table 1: Classical Amidation and Coupling Strategies| Starting Material(s) | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyllactic acid, N,O-dimethylhydroxylamine hydrochloride | N-ethyl-N'-(dimethylaminoethyl)carbodiimide, 1-hydroxybenzotriazole, 4-methylmorpholine | N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide | 100% (crude) | prepchem.com |

| L-Phenylalanine | 1. NaNO₂, H₂SO₄2. Acetyl chloride3. Aqueous ammonia | This compound | 85% (for phenyllactic acid intermediate) | psu.edu |

| Unprotected amino acids, propylamine | B(OCH₂CF₃)₃ | N-Benzyl-3-hydroxy-2-phenylpropanamide | 82% | ucl.ac.uk |

| 3,4-Dihydro-6-methyl-4-phenylcoumarin, diisopropylamine | Acetic acid | N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | 75% | d-nb.infonewdrugapprovals.org |

Controlling the stereochemistry at the C2 hydroxyl and C3 phenyl-bearing carbons is a critical challenge in the synthesis of these compounds. The development of stereoselective methods is essential for producing enantiomerically pure products, which are often required for biological applications.

One strategy for achieving stereocontrol is through the kinetic resolution of racemic starting materials. For instance, racemic β-hydroxy esters can be resolved using a planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst. csic.es This non-enzymatic method allows for the isolation of enantiomerically enriched β-hydroxy esters, which can then be converted to the corresponding chiral β-hydroxy amides with high enantiomeric excess (up to 99% ee). csic.es

Another approach involves the stereoselective reduction of β-keto amides or esters. The use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalytic amount of manganese(II) chloride (MnCl₂) can lead to the formation of erythro-3-hydroxy-2-methyl amides or esters with high stereoselectivity. lookchem.com Similarly, high degrees of stereocontrol have been observed in the reaction of α-formyl amides with organoaluminum reagents, yielding threo-α-alkyl-substituted β-hydroxy amides. lookchem.com The reaction of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with aldehydes has also been shown to proceed with a high degree of stereocontrol, leading to chiral oxazolidines. researchgate.net

Catalytic Synthesis of this compound Derivatives

Catalytic methods offer significant advantages over classical approaches, often providing higher efficiency, selectivity, and better atom economy. These methods are at the forefront of modern synthetic chemistry.

Transition metals are powerful catalysts for a variety of organic transformations, including those used to synthesize hydroxy amides. Ruthenium, rhodium, and palladium are among the most utilized metals for this purpose.

A notable example is the ruthenium-catalyzed cascade reaction that converts β-ketonitriles into β-hydroxyamides in water. uniovi.es This one-pot process involves the initial hydration of the nitrile to a β-ketoamide, followed by a transfer hydrogenation of the ketone to furnish the desired β-hydroxyamide. uniovi.es This method is advantageous as it uses water as a solvent and a single ruthenium complex as the catalyst for both steps. uniovi.es

Rhodium catalysts, in conjunction with chiral ligands such as (R)-(+)-BINAP, are employed in the enantioselective synthesis of precursors like 6-methyl-4-(R)-phenyl-chroman-2-one from 6-methyl-coumarin and phenylboronic acid. google.com These chiral intermediates are crucial for the synthesis of enantiomerically pure final products.

Palladium-catalyzed reactions are also widely used. For instance, palladium catalysts facilitate the C-O coupling of aryl halides with hydroxide (B78521) sources to form phenols, a key structural component of some this compound analogues. beilstein-journals.org

Table 2: Transition Metal-Catalyzed Syntheses

| Catalyst System | Reaction Type | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] / Sodium formate | Cascade hydration/transfer hydrogenation | β-Ketonitrile | β-Hydroxyamide | One-pot reaction in water | uniovi.es |

| [Rh(Cod)(MeCN)₂]BF₄ / (R)-(+)-Binap | Asymmetric 1,4-addition | 6-Methyl-coumarin, Phenylboronic acid | 6-Methyl-4-(R)-phenyl-chroman-2-one | High enantioselectivity | google.com |

| Pd₂(dba)₃ / Biphenylphosphine ligand | C-O Coupling (Hydroxylation) | Aryl halide | Phenol (B47542) | Synthesis of phenol precursors | beilstein-journals.org |

| [Ru((S)-Sunphos)(benzene)Cl]Cl / CeCl₃·7H₂O | Asymmetric hydrogenation | α-Keto Weinreb amide | α-Hydroxy Weinreb amide | High enantioselectivity (up to 97% ee) | sciengine.com |

Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. It avoids the use of potentially toxic and expensive metals. Chiral organocatalysts can induce high levels of enantioselectivity in the formation of this compound and its analogues.

The development of enantioselective transannular reactions using chiral organocatalysts represents a novel strategy for constructing complex polycyclic structures that could be precursors to functionalized propanamides. ehu.es N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been used in various reactions, including benzoin (B196080) and Stetter reactions, which can be adapted for the synthesis of α-hydroxy carbonyl compounds. d-nb.info Bifunctional catalysts that incorporate a hydrogen-bond donor moiety can activate substrates and control stereochemistry simultaneously. d-nb.info

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. jddhs.com The goal is to develop methods that are safer, more energy-efficient, and produce less waste. jddhs.comrasayanjournal.co.in

In the context of amide bond formation, a key target is to avoid reagents with poor atom economy, such as those used in the acid chloride and traditional coupling reagent routes. walisongo.ac.id Catalytic methods that generate only water as a byproduct are highly desirable. Boric acid has been explored as a simple, inexpensive catalyst for the direct condensation of carboxylic acids and amines at elevated temperatures. walisongo.ac.id

Comparing different synthetic routes for N-benzyl-3-phenylpropanamide using green chemistry metrics reveals significant differences. walisongo.ac.id The acid chloride route is often considered the least green due to safety concerns and the generation of stoichiometric waste. ucl.ac.ukwalisongo.ac.id Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective but have high molecular weights, leading to poor atom economy. walisongo.ac.id The boric acid-catalyzed route, while requiring heat, is often a greener alternative. walisongo.ac.id

The use of alternative solvents like water or bio-based solvents, and energy-efficient techniques such as microwave-assisted synthesis, are central tenets of green chemistry being applied to propanamide production. jddhs.comrasayanjournal.co.in For example, ruthenium-catalyzed hydration/hydrogenation in water provides a sustainable pathway to β-hydroxyamides. uniovi.es

Table 3: Comparison of Amide-Forming Reactions by Green Chemistry Metrics

| Synthetic Route | Atom Economy | Reaction Mass Efficiency | Process Mass Intensity (PMI) | Key Disadvantage | Reference |

|---|---|---|---|---|---|

| Acid Chloride Route | Poor | Low | High | Hazardous reagents, stoichiometric waste | walisongo.ac.id |

| Coupling Reagent (HATU) | Poor | Moderate | High | High molecular weight reagent, waste | walisongo.ac.id |

| Boric Acid Catalysis | Good | High | Lower | Requires elevated temperatures | walisongo.ac.id |

Enzymatic and Biocatalytic Synthesis of Chiral this compound Derivatives

Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral molecules. Enzymes offer high selectivity and operate under mild reaction conditions, minimizing waste and avoiding the use of hazardous reagents. researchgate.net

A notable advancement in the synthesis of optically pure (S)-3-hydroxy-3-phenylpropanamide derivatives involves the use of one-pot enzymatic cascades combining alcohol dehydrogenase (ADH) and nitrile hydratase (NHase). tandfonline.comfigshare.comtandfonline.com This strategy utilizes readily available and prochiral benzoylacetonitrile (B15868) derivatives as starting materials. tandfonline.com The process can be carried out in either a simultaneous or a sequential two-step linear cascade. tandfonline.comfigshare.comtandfonline.com

In this cascade, an (S)-selective ADH catalyzes the asymmetric reduction of the ketone functionality in benzoylacetonitrile to produce the corresponding chiral secondary alcohol. tandfonline.comtandfonline.com Subsequently, a non-stereoselective NHase hydrates the nitrile group to form the primary amide, yielding the desired (S)-3-hydroxy-3-phenylpropanamide derivative. tandfonline.comtandfonline.comresearchgate.net This bienzymatic approach has demonstrated high conversions (>99%) and excellent enantiomeric excess (>99%) for various substituted derivatives. tandfonline.comtandfonline.comresearchgate.net

Table 1: Screening of Nitrile Hydratases for the Hydration of rac-3-hydroxy-3-phenylpropanenitrile (rac-3a)

| Entry | NHase (Type) | Conversion (%) |

| 1 | NHase-P001 (Co) | >99 |

| 2 | NHase-P002 (Co) | >99 |

| 3 | NHase-P003 (Co) | >99 |

| 4 | NHase-P010 (Co) | Low |

| 5 | NHase-P011 (Fe) | No conversion |

| 6 | NHase-P012 (Fe) | No conversion |

| 7 | NHase-P013 (Fe) | No conversion |

| Data sourced from a study on NHase screening for the hydration of rac-3a. researchgate.net The results indicate that Co-type NHases are generally more effective for this transformation. |

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution, particularly using lipases, has been successfully applied to the precursors of this compound. For instance, lipases such as Candida antarctica lipase (B570770) B can selectively hydrolyze one enantiomer of a racemic ester, like tert-butyl 2-hydroxy-3-phenylpropionate, leaving the other enantiomer in high enantiomeric excess. Similarly, Porcine pancreas lipase (PPL) has been employed for the enzymatic resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate to produce the (S)-isomer. researchgate.net

Non-enzymatic kinetic resolution offers an alternative approach. A planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative has been used as a catalyst for the kinetic resolution of racemic β-hydroxy esters, achieving high selectivities and enantiomeric excesses. nih.govnih.govdiva-portal.org This method was successfully applied to the synthesis of enantiomerically pure (S)-3-hydroxy-N-methyl-3-phenylpropanamide, a key intermediate for several bioactive molecules. nih.govnih.govresearchgate.net

Microbial biotransformation presents another avenue for the synthesis and modification of this compound analogues. Whole microbial cells can catalyze a variety of reactions, including hydrolysis, oxidation, and reduction, often with high chemo-, regio-, and enantioselectivity. researchgate.net

For example, the hydrolysis of (±)-3-hydroxy-2-methylene-3-phenylpropanenitrile has been studied using cells of Nocardia corallina, leading to an enrichment of the (-)-enantiomer. researchgate.net Marine-derived fungi are also emerging as a valuable source of biocatalysts with unique enzymatic activities due to their adaptation to extreme marine environments. frontiersin.org These microorganisms have been shown to perform reactions such as hydroxylation and stereoselective reduction on various substrates. frontiersin.org

The metabolic pathways of related compounds, such as fentanyl analogs which share the N-phenylpropanamide substructure, involve reactions like hydrolysis, hydroxylation, and N-dealkylation, often catalyzed by cytochrome P450 enzymes. researchgate.netnih.gov These pathways provide insights into potential biotransformation routes for this compound and its derivatives. The mercapturic acid pathway, a major route for the biotransformation of electrophilic compounds, involves conjugation with glutathione (B108866) and subsequent enzymatic processing, which could also be relevant for certain analogues. tandfonline.com

One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. researchgate.netrug.nlrug.nl This approach reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. researchgate.netresearchgate.net

The enzymatic cascade reactions involving ADH and NHase for the synthesis of chiral 3-hydroxy-3-phenylpropanamide derivatives are prime examples of one-pot processes. tandfonline.comfigshare.comtandfonline.com An improved one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, a key intermediate for tolterodine (B1663597), has been developed using inexpensive reagents and avoiding hazardous materials. researchgate.net This method involves the ring-opening of a dihydrocoumarin (B191007) with diisopropylamine, catalyzed by acetic acid. researchgate.net

MCRs, which involve the reaction of three or more starting materials in a single pot, are particularly powerful for creating molecular diversity and complexity in a single step. rug.nlrug.nlsioc-journal.cn While specific MCRs for this compound are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of complex amides and related structures. rug.nlrug.nlthieme-connect.com

Optimization of Reaction Parameters and Yield for this compound Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of the desired product in any synthetic process. researchgate.net Key parameters that are often fine-tuned include temperature, pH, solvent, catalyst loading, and substrate concentration. researchgate.netresearchgate.net

In the chemo-enzymatic synthesis of (S)-3-hydroxy-3-phenylpropanoic acid, a precursor to the corresponding amide, the effects of temperature and pH on the enzymatic resolution were studied. An optimal temperature of 35 °C and a pH of 7.5 were identified for the resolution of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate using Porcine pancreas lipase. researchgate.net

For the one-pot synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide, various parameters were optimized, including the amount of catalyst (acetic acid) and the reaction temperature. researchgate.net The study found that increasing the equivalents of acetic acid led to higher yields, with the optimal yield achieved at 4 equivalents at room temperature. researchgate.net

Factorial design experiments are a systematic approach to optimize multiple reaction parameters simultaneously. rsc.org This methodology has been successfully used to increase the conversion and yield in the enzymatic synthesis of other esters, demonstrating its potential applicability to the synthesis of this compound derivatives. rsc.org Computational methods and machine learning are also becoming increasingly valuable for predicting optimal reaction conditions and accelerating the development of efficient synthetic processes. researchgate.net

Table 2: Optimization of Acetic Acid Catalyst for the Synthesis of N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide

| Entry | Equivalents of Acetic Acid | Temperature (°C) | Yield (%) |

| 1 | 1 | 25-30 | 50 |

| 2 | 2 | 25-30 | 55 |

| 3 | 3 | 25-30 | 57 |

| 4 | 4 | 25-30 | 75 |

| 5 | 5 | 25-30 | 75 |

| Data adapted from a study on the improved one-pot synthesis of a tolterodine intermediate. researchgate.net The results show a significant increase in yield with an increasing amount of acetic acid, plateauing at 4 equivalents. |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 3 Phenylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural determination of organic molecules like 2-Hydroxy-3-phenylpropanamide. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the unambiguous assembly of the molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for the structural elucidation of this compound. The chemical shifts (δ) in ppm, signal multiplicity, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton attached to the hydroxyl group, the methylene protons of the benzyl group, and the exchangeable protons of the hydroxyl and amide groups. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring typically resonate in the downfield region (around 7.2-7.4 ppm) due to the deshielding effect of the ring current.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide group (typically around 170-175 ppm), the carbons of the phenyl ring (around 125-140 ppm), the carbon bearing the hydroxyl group (around 70-75 ppm), and the methylene carbon (around 40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H | - |

| Phenyl-C | - | - | - | 127.0 - 138.0 |

| Amide-NH₂ | 7.50, 7.80 | Broad Singlet | 2H | - |

| Carbonyl-C | - | - | - | ~174.0 |

| CH-OH | ~4.40 | Triplet | 1H | ~72.0 |

| CH₂-Ph | ~3.00, ~3.20 | Doublet of Doublets | 2H | ~40.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms. These experiments reveal correlations between nuclei, allowing for a definitive structural assignment.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the methine proton (CH-OH) and the adjacent methylene protons (CH₂-Ph), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum would show cross-peaks connecting the proton signal of the CH-OH group to its corresponding carbon signal, the CH₂ protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons. This technique is invaluable for assigning carbon signals based on their attached protons. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. For example, correlations would be expected from the methylene protons (CH₂-Ph) to the carbonyl carbon and the aromatic carbons, providing long-range connectivity information.

Chiral NMR for Enantiomeric Excess Determination (where applicable)

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov This is achieved by creating a diastereomeric environment, which makes the NMR signals of the two enantiomers distinguishable.

There are two common approaches:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral agent to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, different NMR spectra, allowing for the quantification of each by integrating their unique signals. mdpi.com

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the analyte. This interaction induces small chemical shift differences between the signals of the two enantiomers, enabling the determination of their relative concentrations. researchgate.netresearchgate.net

For this compound, a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, could be used to resolve the signals of the methine proton or other nearby protons, allowing for the calculation of the enantiomeric excess.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and probing molecular structure and conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum would exhibit characteristic bands confirming the presence of its key functional groups.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |

| N-H (Amide II) | Bending | 1510 - 1570 | Medium |

The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, often broadened by hydrogen bonding. The N-H stretching of the primary amide typically appears as two bands in this region. The strong absorption around 1650 cm⁻¹ is a hallmark of the amide C=O stretch (Amide I band), while the N-H bend (Amide II band) is expected around 1550 cm⁻¹. dergipark.org.trresearchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Conformations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. spectroscopyonline.com While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and aromatic rings.

For this compound, the Raman spectrum would be expected to show:

Strong aromatic ring breathing modes: These typically appear in the 1000-1600 cm⁻¹ region and are characteristic of the phenyl group.

C-H stretching vibrations: Both aromatic and aliphatic C-H stretches are visible in the 2800-3100 cm⁻¹ range.

Skeletal vibrations: The C-C stretching and bending modes of the propanamide backbone would give rise to signals in the fingerprint region (below 1500 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of UV or visible light by this compound corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. The primary chromophores in the this compound molecule are the phenyl group and the amide functional group, each contributing to its characteristic UV spectrum.

The electronic transitions are primarily of two types: π → π* (pi to pi star) and n → π* (n to pi star). The phenyl ring, with its conjugated π-electron system, gives rise to strong π → π* transitions. Typically, aromatic systems exhibit a high-energy absorption band (around 180-200 nm) and a less intense, fine-structured "benzenoid" band at longer wavelengths (around 255-260 nm) shimadzu.com.

The amide group contains both π electrons (in the C=O double bond) and non-bonding (n) electrons on the oxygen and nitrogen atoms. This allows for both π → π* and n → π* transitions. The n → π* transition of an amide is typically weak and appears at a longer wavelength (around 220-235 nm) compared to its much stronger π → π* transition, which occurs in the far UV region (below 200 nm) scispace.com. The combination of these chromophores results in a composite spectrum for this compound. A study of mandelic acid derivatives, which share a similar chromophoric system, identified n–π* transitions in the 225–235 nm range and π–π* transitions in the 260–280 nm range scispace.com.

The solvent environment can influence the absorption maxima. Generally, with increasing solvent polarity, n → π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths, while π → π* transitions experience a bathochromic (red) shift to longer wavelengths.

Table 1: Expected Electronic Transitions for this compound

| Chromophore | Transition Type | Expected λmax (nm) | Relative Intensity |

| Phenyl Ring | π → π | ~255 - 265 | Low to Medium |

| Amide Carbonyl | n → π | ~220 - 235 | Low |

| Phenyl Ring | π → π* | ~200 - 210 | High |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound (C9H11NO2), the exact molecular weight is 165.079 g/mol . In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]+ at a mass-to-charge ratio (m/z) of approximately 166.086.

Under electron ionization (EI), the molecular ion (M+• at m/z 165) is formed, which is often unstable and undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The predicted fragmentation pathways for this compound are governed by the stability of the resulting ions and neutral losses, influenced by the phenyl, hydroxyl, and amide functional groups.

Key fragmentation pathways include:

Benzylic Cleavage: The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the Cα-Cβ bond (the C2-C3 bond in this molecule) to form the highly stable tropylium cation ([C7H7]+) at m/z 91. This is often the base peak or a very prominent peak in the spectrum.

Loss of Water: The presence of a hydroxyl group facilitates the neutral loss of a water molecule (H2O, 18 Da), leading to a fragment ion at m/z 147 ([M-18]+).

Amide Fragmentation: Cleavage of the bond between the carbonyl carbon and the nitrogen atom can lead to the loss of an amino radical (•NH2, 16 Da), resulting in an ion at m/z 149. Alternatively, cleavage of the C1-C2 bond can produce the carboxamide radical cation ([CONH2]+•) at m/z 44.

Combined Fragmentation: Sequential losses are also common, such as the loss of water followed by other cleavages.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Ion | Neutral Loss |

| 165 | Molecular Ion | [C9H11NO2]+• | - |

| 147 | Loss of water | [C9H9NO]+• | H2O |

| 149 | Loss of amino radical | [C9H9O2]+ | •NH2 |

| 91 | Tropylium cation (Benzylic cleavage) | [C7H7]+ | •CH(OH)CONH2 |

| 74 | Hydroxyacetamide cation | [C2H4NO2]+ | •CH2C6H5 |

| 44 | Carboxamide radical cation | [CH2NO]+• | •CH(OH)CH2C6H5 |

X-ray Crystallography for Absolute Configuration and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state semanticscholar.org. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration, which is crucial as different enantiomers can have distinct biological activities.

While a specific crystal structure for this compound is not publicly available, extensive studies on the closely related analog, S-mandelamide (2-hydroxy-2-phenylacetamide), provide significant insight into the expected structural features nih.govacs.orgacs.org. The crystal structure of enantiopure S-mandelamide reveals crystallization in the monoclinic space group P21 with two molecules in the asymmetric unit (Z' = 2) nih.govacs.org.

The molecular packing in the crystal lattice is dominated by a network of intermolecular hydrogen bonds. The primary amide and hydroxyl groups are key hydrogen bond donors and acceptors. In such structures, common hydrogen-bonding motifs, or supramolecular synthons, are observed mdpi.com. These include:

Amide-Amide Interactions: The primary amide group can form robust R2(8) homosynthons, where two molecules are linked via a pair of N-H···O hydrogen bonds acs.org.

Hydroxyl-Carbonyl/Hydroxyl Interactions: The hydroxyl group can act as a donor to the amide carbonyl oxygen (O-H···O=C) or to the hydroxyl oxygen of a neighboring molecule (O-H···O-H).

Amide-Hydroxyl Interactions: The amide N-H can also donate to the hydroxyl oxygen (N-H···O-H).

Table 3: Crystallographic Data for the Analogous Compound S-Mandelamide

| Parameter | Value | Reference |

| Compound | S-Mandelamide | nih.govacs.org |

| Molecular Formula | C8H9NO2 | nist.gov |

| Crystal System | Monoclinic | nih.govacs.org |

| Space Group | P21 | nih.govacs.org |

| a (Å) | 8.35 | nih.govacs.org |

| b (Å) | 5.86 | nih.govacs.org |

| c (Å) | 15.60 | nih.govacs.org |

| β (°) | 97.43 | nih.govacs.org |

| Volume (ų) | 757.0 | nih.govacs.org |

| Z (Formula units/cell) | 4 | nih.govacs.org |

| Key Interactions | N-H···O, O-H···O Hydrogen Bonds | nih.govacs.org |

Theoretical and Computational Investigations of 2 Hydroxy 3 Phenylpropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation. These methods, including Density Functional Theory and Ab Initio calculations, provide a detailed picture of the electronic distribution and energy of 2-Hydroxy-3-phenylpropanamide.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for balancing computational cost and accuracy, making it a workhorse in drug design and molecular analysis. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as geometry optimization.

The process involves using a functional, such as the popular hybrid B3LYP functional, combined with a basis set like 6-311++G(d,p), to find the minimum energy conformation of the molecule. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. Beyond geometry, DFT is used to calculate various electronic properties, including ionization energy, electron affinity, and the distribution of electrons, which are vital for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This table presents typical parameters that would be obtained from a DFT/B3LYP calculation for illustrative purposes.

| Parameter | Atom Connection | Value |

|---|---|---|

| Bond Length | Cα - Cβ | ~ 1.53 Å |

| Bond Length | C=O (Amide) | ~ 1.24 Å |

| Bond Length | O-H (Hydroxyl) | ~ 0.97 Å |

| Bond Angle | O - Cα - Cβ | ~ 109.5° |

| Bond Angle | H - N - C (Amide) | ~ 120.0° |

| Dihedral Angle | H-O-Cα-Cβ | Varies with conformation |

Ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that are based on first principles without the use of experimental data. These high-level calculations are instrumental in studying reaction mechanisms and predicting the stereo-specificity of chemical processes. For this compound, ab initio methods can be used to model its potential chemical transformations, identify transition states, and calculate activation energies. This provides a detailed understanding of the kinetic and thermodynamic feasibility of various reaction pathways, offering predictive insights into how the molecule might be synthesized or how it might metabolize.

Molecular Dynamics and Conformational Analysis of this compound

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior and conformational characteristics of molecules. An MD simulation of this compound would involve calculating the forces between atoms and using them to simulate the molecule's movement over time, revealing its flexibility and the range of shapes it can adopt.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, FMO analysis can identify the parts of the molecule most likely to participate in electron-transfer reactions.

Table 2: Representative Frontier Molecular Orbital Data for this compound Note: The values in this table are illustrative examples of what FMO analysis would yield.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High chemical stability, low reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack.

The MEP map uses a color scale to denote different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These areas on this compound would likely be centered around the electronegative oxygen and nitrogen atoms. Blue regions represent positive electrostatic potential, which are electron-poor and prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms. This mapping provides a clear, qualitative picture of the charge distribution and helps rationalize intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals.

In Silico Molecular Docking Studies (non-clinical focus)

In silico molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein, to form a stable complex. This method is instrumental in elucidating potential molecular interactions that can inform the mechanistic basis of a compound's activity. While specific molecular docking studies focusing solely on this compound are not extensively documented in publicly available literature, insights can be gleaned from studies on structurally related propanamide derivatives. These studies help to hypothesize the potential interactions of this compound with various non-clinical protein targets.

One area of non-clinical investigation for structurally similar compounds has been their interaction with enzymes. For instance, studies on novel biheterocyclic propanamides have identified α-glucosidase as a potential target. nih.gov In these investigations, the N-phenylpropanamide moiety was found to be crucial for fitting into the binding pocket of the enzyme. nih.gov For this compound, it can be postulated that the phenyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues within a protein's active site. The amide and hydroxyl groups, being polar, would be prime candidates for forming hydrogen bonds with appropriate amino acid residues, such as serine, threonine, or aspartic acid.

The binding affinity of a ligand to a protein is often quantified by a docking score, which is an estimation of the binding energy. Lower, more negative scores typically indicate a more favorable binding interaction. In a hypothetical docking simulation of this compound with a model protein, the interactions could be characterized as follows:

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Affinity |

| Hydrogen Bonding | Hydroxyl (-OH) group | Aspartic Acid, Glutamic Acid, Serine | High |

| Hydrogen Bonding | Amide (-CONH2) group | Asparagine, Glutamine, Tyrosine | High |

| Hydrophobic (π-π stacking) | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan | Moderate |

| Van der Waals | Phenylpropyl backbone | Leucine, Valine, Isoleucine | Moderate |

These predicted interactions are fundamental in nature and would be highly dependent on the specific topology and chemical environment of the protein's binding site. Molecular docking studies, therefore, serve as a valuable initial step in identifying potential biological targets and understanding the molecular basis of a compound's activity in a non-clinical context. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction (non-clinical, mechanistic)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. neovarsity.orgnih.gov These models are built by establishing a correlation between a set of molecular descriptors and an observed chemical or biological activity. For this compound, a QSAR model could be developed to predict a range of non-clinical chemical activities, such as its radical scavenging potential, a property suggested for this molecule. biosynth.com

The development of a QSAR model involves several key steps:

Data Set Collection: A dataset of compounds with known activities and structural similarity to this compound would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical methods. jbclinpharm.org

For a molecule like this compound, relevant descriptors for a QSAR model could include:

Physicochemical Descriptors:

LogP (Octanol-Water Partition Coefficient): Represents the hydrophobicity of the molecule, influenced by the phenyl ring.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Dipole Moment: Quantifies the polarity of the molecule, influenced by the hydroxyl and amide groups.

Topological Descriptors:

Connectivity Indices: Describe the branching and connectivity of the atoms in the molecule.

Quantum Chemical Descriptors:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the electron-donating and accepting capabilities of the molecule, which can be important for predicting reactivity. nih.gov

A hypothetical QSAR equation for predicting the antioxidant activity (expressed as -log(IC50)) of a series of compounds related to this compound might look like this:

-log(IC50) = a(LogP) - b(HOMO Energy) + c*(MR) + d

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model would provide a mechanistic understanding of the chemical features that contribute to the observed activity. For example, a positive coefficient for LogP would suggest that higher hydrophobicity increases the activity.

| Descriptor | Hypothetical Coefficient | Mechanistic Interpretation |

| LogP | +0.5 | Increased hydrophobicity may enhance interaction with lipid environments where oxidation occurs. |

| HOMO Energy | -0.8 | A higher HOMO energy (less negative value) indicates greater electron-donating ability, which is key for radical scavenging. |

| Molar Refractivity | +0.2 | Increased molecular volume and polarizability may improve interactions with target molecules. |

The ultimate goal of QSAR modeling in a non-clinical context is to predict the activity of new, untested compounds and to guide the design of molecules with enhanced or specific chemical properties based on a mechanistic understanding of structure-activity relationships. nih.gov

Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Phenylpropanamide

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol moiety in 2-Hydroxy-3-phenylpropanamide is susceptible to oxidation to form a ketone. This transformation is a common and predictable reaction for secondary alcohols. byjus.comchemguide.co.uk The reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon to which it is attached, forming a carbon-oxygen double bond.

A variety of oxidizing agents can accomplish this conversion. Strong oxidizing agents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent), are effective. chemguide.co.uklibretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) can also be used to yield the corresponding ketone. libretexts.org Regardless of the strength of the oxidizing agent, the oxidation of a secondary alcohol typically terminates at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable. byjus.com

The mechanism for oxidation using chromic acid begins with the alcohol's oxygen atom attacking the chromium atom, leading to the formation of a chromate (B82759) ester. In the subsequent step, a base (such as water) abstracts the proton from the carbon adjacent to the oxygen, and the electrons from this C-H bond move to form the new C=O π bond. This process occurs in a manner similar to an E2 elimination, with the chromium species acting as the leaving group. libretexts.org

The expected product from the oxidation of this compound is 2-oxo-3-phenylpropanamide .

Table 1: Oxidation of this compound

| Oxidizing Agent | Expected Product | Reaction Type |

|---|---|---|

| Chromic Acid (H₂CrO₄) / Jones Reagent | 2-oxo-3-phenylpropanamide | Oxidation of secondary alcohol |

| Pyridinium Chlorochromate (PCC) | 2-oxo-3-phenylpropanamide | Oxidation of secondary alcohol |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | 2-oxo-3-phenylpropanamide | Oxidation of secondary alcohol |

Reduction Reactions of the Amide and Phenylpropanamide Moieties

The amide functional group is notably resistant to reduction and requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the standard reagent for the reduction of amides to amines. masterorganicchemistry.comucalgary.camasterorganicchemistry.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. ucalgary.calibretexts.org

The reduction mechanism for amides with LiAlH₄ is distinct from that of other carbonyl compounds. chemistrysteps.com It involves the complete removal of the carbonyl oxygen atom and its replacement with two hydrogen atoms, converting the C=O group into a CH₂ group. ucalgary.ca The process begins with the nucleophilic addition of a hydride ion to the amide's carbonyl carbon. jove.com This is followed by the coordination of the oxygen atom to the aluminum species, forming a good leaving group. The nitrogen's lone pair then expels this aluminate leaving group to form a transient iminium ion. ucalgary.cajove.com A second hydride ion from another LiAlH₄ molecule rapidly attacks the electrophilic iminium carbon, completing the reduction to the amine. masterorganicchemistry.comjove.com

For this compound, this reaction would selectively reduce the amide functionality. The hydroxyl group and the phenyl ring are typically unaffected by LiAlH₄ under standard conditions. The resulting product is 2-hydroxy-3-phenylpropan-1-amine .

Table 2: Reduction of this compound

| Reducing Agent | Functional Group Targeted | Expected Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amide | 2-hydroxy-3-phenylpropan-1-amine |

| Sodium Borohydride (NaBH₄) | No reaction | No reaction |

Substitution Reactions on the Aromatic Ring and Hydroxyl Group

Substitution on the Aromatic Ring

The phenyl group of the molecule can undergo electrophilic aromatic substitution. The existing substituent, a -CH₂CH(OH)CONH₂ group, dictates the position of the incoming electrophile. This substituent is classified as an alkyl-type group, which is an activating group and an ortho, para-director. pharmaguideline.comlibretexts.orgaakash.ac.in The activating nature arises from the electron-donating inductive effect of the alkyl chain, which enriches the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.eduwikipedia.org

The directing effect is explained by examining the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. For ortho and para attack, one of the resonance structures allows the positive charge to be located on the carbon atom directly attached to the substituent group. libretexts.org This carbocation is particularly stabilized by the electron-donating nature of the alkyl group. For meta attack, no such stabilized resonance structure is possible. govtpgcdatia.ac.in Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed preferentially. libretexts.org

Substitution of the Hydroxyl Group

The hydroxyl group itself is a very poor leaving group for nucleophilic substitution because its departure would generate the highly basic and unstable hydroxide (B78521) ion (OH⁻). almerja.comtransformationtutoring.commasterorganicchemistry.com Therefore, direct substitution is not feasible. To facilitate substitution, the -OH group must first be converted into a good leaving group. libretexts.orgchemistrysteps.com

Common strategies include:

Protonation in Strong Acid : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). chemistrysteps.commsu.edu The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and therefore a good leaving group. masterorganicchemistry.comlibretexts.org The subsequent attack by a nucleophile (e.g., Br⁻) can then proceed.

Conversion to Sulfonate Esters : The alcohol can be reacted with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.commasterorganicchemistry.com This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups due to the resonance stabilization of their negative charge. masterorganicchemistry.com

Reaction with SOCl₂ or PBr₃ : Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to convert secondary alcohols into the corresponding alkyl chlorides and bromides. transformationtutoring.com

Chemoselectivity and Regioselectivity in Reactions of this compound Derivatives

Chemoselectivity refers to a reagent's ability to react with one functional group in preference to another. sci-hub.se In a molecule as complex as this compound, chemoselectivity is a critical consideration.

Reduction : The choice of reducing agent determines the outcome. A strong, non-selective agent like LiAlH₄ will target the amide, while other reagents might be chosen to reduce other functionalities if they were present (e.g., a ketone). The development of catalytic protocols using hydrosilanes, for example, allows for the reduction of amides with high tolerance for other sensitive groups like esters or nitro groups. organic-chemistry.org

Oxidation : Standard oxidizing agents for alcohols, such as PCC or Jones reagent, are highly chemoselective for the hydroxyl group and will not affect the amide or the aromatic ring.

Regioselectivity is the preference for a reaction to occur at one position over another. pharmaguideline.com

Electrophilic Aromatic Substitution : As discussed, the substituent on the phenyl ring is an ortho, para-director. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation will yield predominantly a mixture of the ortho- and para-substituted isomers, with the meta isomer being a minor product. govtpgcdatia.ac.inrsc.org The ratio of ortho to para product can be influenced by steric hindrance; the bulkiness of the substituent may disfavor substitution at the adjacent ortho positions, leading to a higher yield of the para product.

Kinetic and Mechanistic Studies of this compound Transformations

Electrophilic Aromatic Substitution Mechanism : This is a two-step process. In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex. In the second, fast step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. The stability of the intermediate sigma complex determines the regioselectivity, with ortho and para pathways being kinetically favored due to the stabilizing effect of the electron-donating substituent.

Amide Reduction Mechanism : The kinetics of amide reduction with LiAlH₄ are complex but involve a sequence of nucleophilic additions and eliminations. The initial hydride attack on the carbonyl is followed by the elimination of the oxygen atom, which is facilitated by aluminum. The subsequent reduction of the iminium ion intermediate is typically fast.

Nucleophilic Substitution at the Hydroxyl Group : For a secondary alcohol like this compound, once the -OH is converted to a good leaving group, the substitution can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions. An Sₙ2 mechanism, favored by strong, non-bulky nucleophiles and aprotic solvents, would involve a backside attack and lead to an inversion of stereochemistry at the chiral center. An Sₙ1 mechanism, favored by weak nucleophiles and protic solvents, would proceed through a planar carbocation intermediate, leading to a racemic mixture of products.

Exploration of Biological Activities and Mechanisms Non Clinical/in Vitro Research

Enzyme Interaction and Inhibition Studies (e.g., histone deacetylase inhibitors, α-glucosidase, metabolic enzymes)

The interaction of 2-Hydroxy-3-phenylpropanamide derivatives with various enzymes has been a subject of significant investigation, particularly in the context of enzyme inhibition. These studies are crucial for understanding the compound's mechanism of action and its potential as a modulator of cellular processes.

Histone Deacetylase (HDAC) Inhibition Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. wikipedia.orgnih.gov Inhibitors of HDACs can induce hyperacetylation of histones, which alters chromatin structure and affects the expression of a small subset of genes, leading to outcomes such as cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.orgbiorxiv.org

A series of structurally related compounds, N-hydroxy-3-phenyl-2-propenamides, have been identified as novel and potent inhibitors of human histone deacetylase. nih.gov These compounds demonstrated significant enzyme inhibition, with IC50 values below 400 nM in partially purified enzyme assays. nih.gov The presence of the hydroxamic acid group (N-hydroxy...amide) is a key structural feature for this inhibitory activity.

α-Glucosidase Inhibition α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme can slow carbohydrate metabolism, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov While direct studies on this compound are limited, research on structurally similar phenolic compounds provides insight. For instance, studies have shown that the presence of hydroxyl groups on the phenyl ring can contribute to the interaction with and inhibition of α-glucosidase. researchgate.net The inhibitory mechanism can be of a mixed type, where the inhibitor binds to both the free enzyme and the enzyme-substrate complex. researchgate.net

Metabolic Enzyme Inhibition Metabolic enzymes are frequent targets for inhibition by metabolites themselves, often due to structural similarities between the inhibitor and the enzyme's substrate. nih.gov This self-inhibition is a fundamental aspect of metabolic regulation. nih.gov Enzyme inhibition can be reversible, such as competitive inhibition where the inhibitor vies for the active site, or non-competitive where it binds to an allosteric site. longdom.org Irreversible inhibition involves the formation of a permanent covalent bond with the enzyme. longdom.org The therapeutic application of enzyme inhibitors is well-established in managing various metabolic disorders by targeting specific pathways to restore metabolic balance. longdom.org

| Enzyme Target | Compound Class Studied | Key Findings | Reference |

|---|---|---|---|

| Histone Deacetylase (HDAC) | N-hydroxy-3-phenyl-2-propenamides | Potent enzyme inhibitors with IC50s < 400 nM. | nih.gov |

| α-Glucosidase | Phenolic Acids (structurally related) | Inhibition is influenced by hydroxyl group positioning on the phenyl ring. | researchgate.net |

| Metabolic Enzymes (General) | Metabolites | Inhibition is often competitive, resulting from structural similarity between substrate and inhibitor. | nih.gov |

Antioxidant Activity Research and Free Radical Scavenging Mechanisms (in vitro)

In vitro studies have demonstrated that this compound and its derivatives possess antioxidant properties, primarily through their ability to scavenge free radicals. biosynth.com Free radicals, such as reactive oxygen species (ROS), can cause cellular damage, and antioxidants can neutralize them, mitigating oxidative stress. mdpi.com

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govresearchgate.netnih.gov In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change that can be measured spectrophotometrically. nih.gov The phenolic group present in the structure of this compound is a key contributor to its radical scavenging activity. biosynth.com

The mechanism of action for phenolic antioxidants can involve several pathways, including sequential proton loss single electron transfer (SPLET). nih.govresearchgate.net The efficiency of a phenolic compound as a free radical scavenger is heavily influenced by the number and position of hydroxyl groups on the phenyl ring. nih.gov For example, the presence of a catechol group (two hydroxyl groups in the ortho position) can enhance antioxidant activity due to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding. nih.gov

| Assay/Method | Compound Class Studied | Observed Mechanism/Finding | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Phenylpropanoid Glycoside Analogues | Scavenging ability was found to be higher than the reference, ascorbic acid. | nih.govresearchgate.net |

| General Radical Scavenging | This compound | The compound has demonstrated radical scavenging activity, attributed to its phenolic group. | biosynth.com |

| ABTS Radical Scavenging & ROS/NO Production | Diphenylpropionamide Derivatives | Compounds demonstrated in vitro antioxidant activity by scavenging ABTS radical and reducing ROS/NO production. | nih.gov |

Antifungal Activity Studies (in vitro/mechanistic)

The potential of this compound derivatives as antifungal agents has been explored in several in vitro studies. These investigations typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a fungus.

Research into nicotinamide (B372718) derivatives, which share some structural similarities, has identified compounds with potent activity against various fungal strains, including fluconazole-resistant Candida albicans. semanticscholar.org The mechanism for some of these derivatives involves the disruption of the fungal cell wall. semanticscholar.org Similarly, studies on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have shown antifungal activity against pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans, causing damage to the fungal cell surface. biorxiv.org

These findings suggest that the propanamide scaffold could be a valuable starting point for the development of new antifungal agents. The specific structural features required for potent antifungal activity are a key area of ongoing research.

| Fungal Species | Compound Class Studied | Key Finding (MIC values) | Reference |

|---|---|---|---|

| Candida albicans (Fluconazole-resistant) | Nicotinamide Derivatives | MIC values ranging from 0.125–1 µg/mL. | semanticscholar.org |

| Lomentospora prolificans | 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Demonstrated low MIC and damage to the cell surface. | biorxiv.org |

| Cryptococcus neoformans | 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones | Demonstrated low MIC and damage to the cell surface. | biorxiv.org |

Investigation of this compound as a Biochemical Probe for Cellular Processes (non-human models)

The use of small molecules as biochemical probes is essential for dissecting complex cellular pathways. While specific studies designating this compound as a biochemical probe are not extensively documented in the provided research, its activity as an enzyme inhibitor suggests such potential. For example, selective inhibitors are invaluable tools for studying the specific roles of enzymes within cellular networks. A selective HDAC inhibitor, for instance, could be used to investigate the downstream effects of inhibiting a particular HDAC isozyme, thereby elucidating its function in gene regulation and cell signaling. biorxiv.org The development of highly selective and potent derivatives of the this compound scaffold could yield valuable chemical probes for exploring cellular biology.

Structure-Activity Relationships (SAR) for Biological Effects (non-clinical context)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, several key structural features have been correlated with their observed biological effects.

For HDAC Inhibition: The N-hydroxy-amide (hydroxamic acid) moiety is a critical feature for potent HDAC inhibition in the related N-hydroxy-3-phenyl-2-propenamides. This group chelates the zinc ion in the active site of the enzyme, which is essential for its inhibitory action. nih.gov

For Antioxidant Activity: The antioxidant capacity of related phenolic compounds is strongly influenced by the substitution pattern on the phenyl ring. The number and position of hydroxyl groups are paramount. nih.gov Molecules with more hydroxyl groups generally exhibit stronger radical scavenging activity. nih.gov

For Antifungal Activity: In studies of nicotinamide derivatives, the position of substituents on the phenyl ring was found to be critical for antifungal potency. For example, a meta-substituted isopropyl group on the N-phenyl ring of a 2-aminonicotinamide scaffold was identified as being essential for potent activity against Candida albicans. semanticscholar.org This highlights the importance of the steric and electronic properties of substituents on the phenyl ring in determining the antifungal effect.

These SAR insights are crucial for the rational design of new derivatives with enhanced potency and selectivity for specific biological targets.

Applications As Chemical Intermediates and Building Blocks

Utilization of 2-Hydroxy-3-phenylpropanamide in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound, containing both a hydroxyl and an amide group, makes it a potentially valuable precursor in the synthesis of more complex organic molecules. These functional groups can be selectively modified or can participate in a variety of chemical reactions to build intricate molecular frameworks. For instance, the hydroxyl group can undergo esterification or etherification, while the amide group can be hydrolyzed or participate in condensation reactions. The phenyl group also offers a site for electrophilic aromatic substitution, further increasing the possibilities for structural diversification.

Although specific examples of its direct use in the total synthesis of complex natural products or pharmaceuticals are not readily found in the literature, compounds with similar structural motifs are common in biologically active molecules. Therefore, this compound could serve as a key starting material or an important intermediate in the development of novel synthetic routes towards such compounds.

| Functional Group | Potential Reactions | Resulting Structures |

| Hydroxyl (-OH) | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones |

| Amide (-CONH2) | Hydrolysis, Reduction, Dehydration | Carboxylic Acids, Amines, Nitriles |

| Phenyl (C6H5) | Electrophilic Aromatic Substitution | Substituted Aromatic Derivatives |

Role of this compound and its Derivatives in Agrochemical Research and Development

The field of agrochemical research constantly seeks new molecular scaffolds to develop effective and selective pesticides, herbicides, and fungicides. While direct applications of this compound in commercial agrochemicals are not documented, its derivatives hold potential in this area. The phenylpropanamide core is present in some biologically active compounds, and modifications of the hydroxyl and amide functionalities could lead to the discovery of new agrochemically relevant molecules.

For example, the synthesis of various ester and ether derivatives from the hydroxyl group could modulate the compound's lipophilicity and, consequently, its ability to penetrate plant or insect cuticles. Similarly, the amide group could be functionalized to introduce different substituents that may interact with specific biological targets in pests or weeds. The exploration of a library of this compound derivatives could be a viable strategy in the search for new lead compounds in agrochemical development.

| Derivative Class | Potential Agrochemical Application | Rationale |

| Esters | Insecticides, Fungicides | Enhanced cuticular penetration |

| Ethers | Herbicides | Altered binding to target enzymes |

| Substituted Amides | Plant Growth Regulators | Modified biological activity |

Application in Polymer Chemistry and Advanced Material Science

In polymer chemistry, monomers with functional groups are highly valuable for the synthesis of specialty polymers with tailored properties. This compound possesses a hydroxyl group that can potentially be used as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a specific end-group.

Furthermore, the amide and hydroxyl groups can participate in polycondensation reactions to form polyamides or polyesters. The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers. While there are no specific reports on the use of this compound as a monomer, its structure suggests it could be a candidate for creating novel polymers with unique characteristics.

| Polymerization Method | Role of this compound | Potential Polymer Type |

| Ring-Opening Polymerization | Initiator | Functionalized Polyesters |

| Polycondensation | Monomer | Polyamides, Polyesters |

Use as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a candidate for applications in asymmetric synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. The hydroxyl and amide groups of this compound could potentially chelate to metal centers, forming a rigid chiral environment that biases the approach of a reactant to a prochiral substrate.

Similarly, it could be modified to act as a chiral ligand for metal catalysts. The development of new chiral ligands is a crucial area of research in asymmetric catalysis, as the ligand structure is key to achieving high enantioselectivity. Although no specific applications of this compound as a chiral auxiliary or ligand have been reported, its structure warrants investigation in this context. The synthesis of enantiomerically pure this compound would be the first step towards exploring its potential in this demanding area of synthetic chemistry.

| Application | Key Structural Feature | Potential Outcome |

| Chiral Auxiliary | Chiral center and coordinating groups (-OH, -CONH2) | Diastereoselective reactions |

| Chiral Ligand | Chiral backbone for metal coordination | Enantioselective catalysis |

Future Research Directions and Perspectives in 2 Hydroxy 3 Phenylpropanamide Chemistry

Advancements in Sustainable and Atom-Economical Synthetic Routes

The development of environmentally benign and efficient methods for synthesizing 2-Hydroxy-3-phenylpropanamide and its analogs is a primary focus of future research. Traditional synthetic methods often involve stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. To address these challenges, researchers are exploring catalytic and biocatalytic approaches that adhere to the principles of green chemistry and atom economy.

One promising avenue is the use of chemoenzymatic cascade reactions. For instance, the asymmetric synthesis of (S)-3-hydroxy-3-phenylpropanamide derivatives has been achieved through a one-pot, two-step enzymatic cascade involving an alcohol dehydrogenase (ADH) and a nitrile hydratase (NHase). tandfonline.comtandfonline.com This method offers high conversions and enantioselectivity while minimizing waste.

Biocatalysis, in general, presents a powerful tool for the sustainable synthesis of chiral α-hydroxy amides. The use of enzymes like lipases for the kinetic resolution of racemic mixtures or for direct amidation reactions is being actively investigated. researchgate.net These enzymatic processes often proceed under mild conditions and in aqueous media, further enhancing their green credentials.

The concept of atom economy, which maximizes the incorporation of reactant atoms into the final product, is a guiding principle in the design of new synthetic routes. Catalytic, redox-neutral transformations that form the amide bond with 100% atom economy are at the forefront of this research, promising to revolutionize the synthesis of this compound and related compounds.

| Synthetic Strategy | Key Features | Potential Advantages |

| Chemoenzymatic Cascades | One-pot, multi-enzyme reactions | High conversion and enantioselectivity, reduced waste |

| Biocatalysis (e.g., Lipases) | Use of enzymes for kinetic resolution or amidation | Mild reaction conditions, aqueous media, high stereoselectivity |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium | Reduced solvent waste, simplified purification |

| Green Catalysis (e.g., Boric Acid) | Utilization of environmentally benign catalysts | Lower toxicity, potential for recyclability |

| Atom-Economical Reactions | Maximizing incorporation of starting materials | Minimal byproduct formation, high efficiency |

Development of Novel this compound Derivatives with Tuned Chemical Properties

Future research will increasingly focus on the rational design and synthesis of novel this compound derivatives with precisely controlled chemical properties. By systematically modifying the core structure, scientists aim to fine-tune characteristics such as solubility, stability, reactivity, and spectroscopic properties for specific applications.

Key areas of structural modification include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can significantly alter the electronic properties of the molecule, influencing its reactivity and potential as a catalyst or in materials science.

Modification of the Amide Group: N-alkylation or N-arylation of the amide nitrogen can impact hydrogen bonding capabilities, solubility, and conformational preferences.

Alterations to the Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester can modulate the compound's polarity and its ability to participate in hydrogen bonding.

The synthesis of these novel derivatives will leverage both established and emerging synthetic methodologies, including the sustainable approaches discussed in the previous section. A thorough characterization of these new compounds using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be crucial for understanding their structure-property relationships.

| Derivative Class | Potential Property Modifications |

| Phenyl-substituted analogs | Tuned electronic properties, altered reactivity |

| N-substituted amides | Modified solubility, different hydrogen bonding patterns |

| O-substituted derivatives | Changes in polarity and hydrogen bonding capacity |

Integration of Advanced Computational Design for Predictive Chemistry